Cas no 53404-19-6 (2,4(1H,3H)-Pyrimidinedione,5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt (1:1))

2,4(1H,3H)-Pyrimidinedione,5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt (1:1) structure
53404-19-6 structure
Product Name:2,4(1H,3H)-Pyrimidinedione,5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt (1:1)
Numero CAS:53404-19-6
MF:C9H12BrLiN2O2
MW:267.048781394959
CID:376811
PubChem ID:18772494
Update Time:2025-04-19

2,4(1H,3H)-Pyrimidinedione,5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4(1H,3H)-Pyrimidinedione,5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt (1:1)
    • 5-bromo-3-sec-butyl-6-methylpyrimidine-2,4(1H,3H)-dione, lithium salt
    • 5-bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione lithium salt
    • BROMACILLITHIUMSALT
    • lithium (RS)-5-bromo-1-sec-butyl-1,6-dihydro-4-methyl-6-oxopyrimidin-2-olate
    • LITHIUMBROMACIL
    • rac-lithium 5-bromo-1-[((2R)-butan-2-yl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-olate
    • EINECS 258-525-8
    • Bromacil lithium salt
    • EPA Pesticide Chemical Code 012302
    • Bromacil-lithium [ISO]
    • Lithium bromacil
    • 2,4(1H,3H)-Pyrimidinedione, 5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt
    • UYA13S4R4X
    • DTXSID9034284
    • Bromacil-lithium
    • UNII-UYA13S4R4X
    • BROMACIL, LITHIUM SALT
    • 2,4(1H,3H)-Pyrimidinedione, 5-bromo-6-methyl-3-(1-methylpropyl)-, lithium salt (1:1)
    • 2,4-(1H,3H)-Pyrimidinedione, 5-bromo-6-methyl-3-(1-methylpropyl), lithium salt
    • 53404-19-6
    • Caswell No. 111A
    • Q27291329
    • Inchi: 1S/C9H13BrN2O2.Li/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;/h5H,4H2,1-3H3,(H,11,13,14);/q;+1/p-1
    • Chiave InChI: VIMSQXDDXJYTLW-UHFFFAOYSA-M
    • Sorrisi: BrC1=C(C)[N-]C(N(C1=O)C(C)CC)=O.[Li+]

Proprietà calcolate

  • Massa esatta: 266.02400
  • Massa monoisotopica: 266.024219
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 317
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 38.4

Proprietà sperimentali

  • Punto di ebollizione: 325°Cat760mmHg
  • Punto di infiammabilità: 150.3°C
  • PSA: 57.95000
  • LogP: 2.42900
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd